12-Hydroxydodecyl methacrylate
Overview
Description
12-Hydroxydodecyl methacrylate is a functional monomer with the molecular formula C16H30O3. It is commonly used in the synthesis of various polymeric materials due to its unique chemical properties. The compound is characterized by the presence of a hydroxyl group and a methacrylate group, which makes it highly reactive and versatile in polymerization reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Hydroxydodecyl methacrylate can be synthesized through the esterification of 1,12-dodecanediol with methacryloyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 12-Hydroxydodecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize through free radical mechanisms to form polymers.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Esterification: Carboxylic acids or acid chlorides in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Polymers: Used in coatings, adhesives, and other materials.
Esters: Used in various chemical syntheses.
Oxidized Products: Used in further chemical transformations.
Scientific Research Applications
12-Hydroxydodecyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of various polymers with specific properties.
Biology: Utilized in the preparation of biocompatible materials for medical applications.
Medicine: Employed in drug delivery systems and tissue engineering due to its biocompatibility.
Industry: Used in the production of adhesives, coatings, and other functional materials
Mechanism of Action
The mechanism of action of 12-hydroxydodecyl methacrylate primarily involves its ability to undergo polymerization and esterification reactions. The methacrylate group participates in free radical polymerization, forming long polymer chains. The hydroxyl group allows for further functionalization through esterification and oxidation reactions. These properties make it a versatile building block in the synthesis of various functional materials .
Comparison with Similar Compounds
- 10-Hydroxydecyl methacrylate
- 6-Hydroxyhexyl methacrylate
- 2-Hydroxyethyl methacrylate
Comparison: 12-Hydroxydodecyl methacrylate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This longer chain can enhance the hydrophobicity and flexibility of the resulting polymers, making it suitable for specific applications where these properties are desired .
Properties
IUPAC Name |
12-hydroxydodecyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O3/c1-15(2)16(18)19-14-12-10-8-6-4-3-5-7-9-11-13-17/h17H,1,3-14H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZJNQZYZFLLIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235467 | |
Record name | 12-Hydroxydodecyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86282-42-0 | |
Record name | 12-Hydroxydodecyl 2-methyl-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86282-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 12-Hydroxydodecyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086282420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12-Hydroxydodecyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 12-hydroxydodecyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.078 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 12-HYDROXYDODECYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ACE4T7MME | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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